N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine
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Overview
Description
5-(3,5-Dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine typically involves multiple steps, starting from readily available precursorsReaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Scientific Research Applications
5-(3,5-Dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole and thiazole rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with enzymatic processes or cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other oxadiazole and thiazole derivatives, such as:
- 2-(3,4-Dimethoxyphenyl)-5-fluorobenzo[d]oxazole
- 4-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the dimethoxyphenyl and fluorobenzo[d]thiazolyl groups in N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine provides distinct chemical and biological properties .
Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3S/c1-23-10-6-9(7-11(8-10)24-2)15-21-22-16(25-15)20-17-19-14-12(18)4-3-5-13(14)26-17/h3-8H,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPCWZOATLQURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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